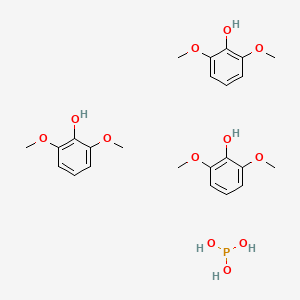
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound has a molecular formula of C12H23IO2 and is characterized by the presence of a hexyl group and an iodohexyl group attached to the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the removal of water, which drives the reaction to completion. For example, the reaction of heptanal with ethylene glycol in the presence of p-toluenesulfonic acid can yield 2-hexyl-1,3-dioxolane .
Industrial Production Methods
Industrial production of dioxolanes, including 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-, often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of molecular sieves or azeotropic distillation can help in the efficient removal of water during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original aldehyde or ketone.
Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding carbonyl compounds.
Reduction: Yields original aldehyde or ketone.
Substitution: Forms new compounds with substituted groups.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the synthesis of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- involves its ability to form stable acetal or ketal structures, which protect carbonyl groups from unwanted reactionsThe compound’s stability and reactivity make it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the hexyl and iodohexyl groups.
2-Hexyl-1,3-dioxolane: Similar structure but lacks the iodohexyl group.
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane: Contains a bromoethyl group instead of an iodohexyl group.
Uniqueness
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is unique due to the presence of both hexyl and iodohexyl groups, which impart specific reactivity and stability to the compound. This makes it particularly useful in applications requiring selective protection and functionalization of carbonyl compounds .
Propriétés
Numéro CAS |
482315-11-7 |
|---|---|
Formule moléculaire |
C15H29IO2 |
Poids moléculaire |
368.29 g/mol |
Nom IUPAC |
2-hexyl-2-(6-iodohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H29IO2/c1-2-3-4-7-10-15(17-13-14-18-15)11-8-5-6-9-12-16/h2-14H2,1H3 |
Clé InChI |
CDNZOJZLDAZJHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(OCCO1)CCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


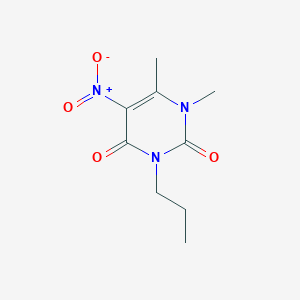
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
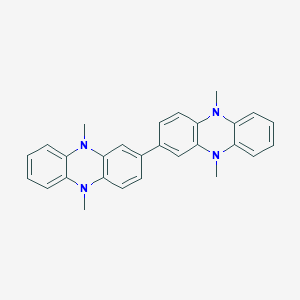

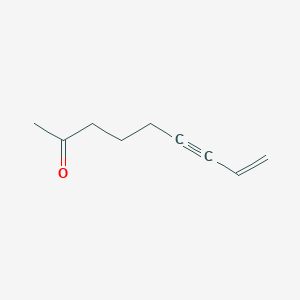

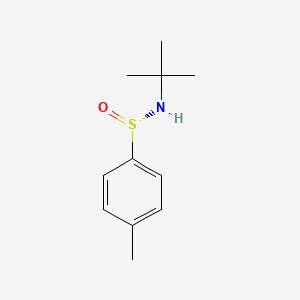
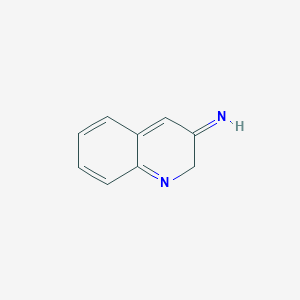

![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

